molecular formula C16H20FN7O B2525305 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide CAS No. 2034420-43-2

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide

Cat. No.: B2525305
CAS No.: 2034420-43-2
M. Wt: 345.382
InChI Key: PENGRCGNPLFNMP-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide is an intriguing chemical compound with a diverse range of potential applications. This compound features a complex structure that includes a dimethylamino group, a pyrrolidine ring, a triazine core, and a fluorinated isonicotinamide moiety. These structural elements confer unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide typically involves multi-step reactions, starting from readily available precursors. The key steps often include:

  • Formation of the Triazine Core: : This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

  • Introduction of the Dimethylamino Group: : This is commonly done through nucleophilic substitution reactions.

  • Attachment of the Pyrrolidine Ring: : Pyrrolidinylation can be performed using suitable reagents and catalysts.

  • Final Coupling: : The triazine intermediate is coupled with the fluorinated isonicotinamide to obtain the final product.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes involves optimizing the reaction conditions, such as temperature, pressure, and the use of solvents and catalysts. Batch or continuous flow reactors are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the dimethylamino and pyrrolidine groups.

  • Reduction: : Reduction reactions can modify the triazine core or the isonicotinamide moiety.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like alkyl halides for nucleophilic substitutions and strong acids or bases for electrophilic substitutions.

Major Products Formed from These Reactions

The products formed depend on the specific reaction conditions and reagents used. Common products include modified triazines, fluoroisonicotinamides with different substituents, and partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of novel synthetic methodologies.

Biology

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities. Its fluorinated isonicotinamide moiety is of particular interest due to its known pharmacological properties.

Industry

Industrially, this compound is explored for use in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazine core and fluorinated isonicotinamide moiety play crucial roles in binding to these targets and modulating their activity. Detailed studies of its molecular targets and pathways are ongoing, providing insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide

  • N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide

  • N-((4-(diethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide

Uniqueness

What sets N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide apart from similar compounds is the specific combination of its dimethylamino, pyrrolidine, triazine, and fluorinated isonicotinamide groups

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Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7O/c1-23(2)15-20-13(21-16(22-15)24-7-3-4-8-24)10-19-14(25)11-5-6-18-9-12(11)17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENGRCGNPLFNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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